Indole N-Methylation Confers Distinct Hydrogen-Bond Donor Profile Relative to NH-Indole Analogs
The target compound contains a 1,2-dimethylindole moiety wherein the indole nitrogen is methylated. In the closest catalogued comparator, N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 189011-09-4), the indole NH remains free and capable of acting as a hydrogen-bond donor . The N-methylation in the target abolishes this H-bond donor capacity, reducing the total H-bond donor count from 2 (comparator) to 1 (target) as computed from the molecular structures . This alteration is expected to modulate target recognition in ATP-binding sites where an indole NH often engages a backbone carbonyl (e.g., hinge region of kinases).
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 H-bond donor (acetamide NH only) |
| Comparator Or Baseline | N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 189011-09-4): 2 H-bond donors (acetamide NH + indole NH) |
| Quantified Difference | Reduction of 1 H-bond donor |
| Conditions | Computed from 2D molecular structures; no experimental H-bond data available |
Why This Matters
For procurement decisions in kinase inhibitor projects, the absence of an indole NH donor alters the pharmacophore and may confer selectivity against off-targets that require this interaction, making the compound a more selective tool.
